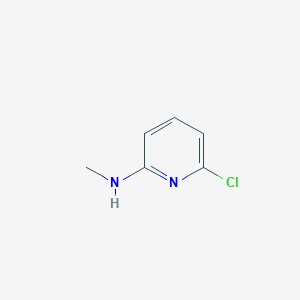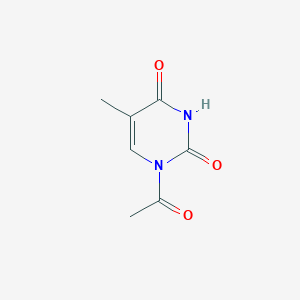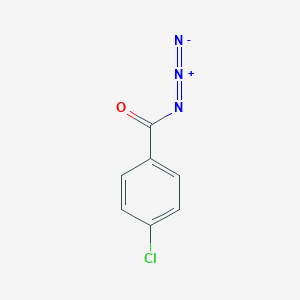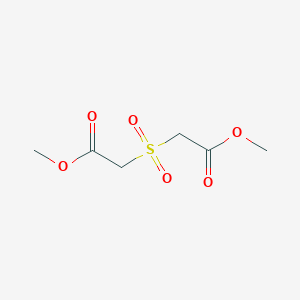
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Übersicht
Beschreibung
The compound is a derivative of dihydropyridine with methoxyphenyl and dimethylcarboxylate substitutions. Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly as calcium channel blockers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method, followed by substitution with the appropriate functional groups .Molecular Structure Analysis
The molecular structure would be characterized by the dihydropyridine ring, with the methoxyphenyl and dimethylcarboxylate groups attached at the 4 and 3,5 positions respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of reactions. The methoxy group could be demethylated, and the carboxylate groups could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. The presence of the methoxy and carboxylate groups could increase the compound’s polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures : This derivative is a part of the Hantzsch 1,4-dihydropyridine derivatives, synthesized and examined using X-ray crystallography and density functional theory. These compounds have varying substituted phenyl ligands and show different molecular shapes and intermolecular interactions, crucial for understanding their chemical behavior and potential applications (Jasinski et al., 2013).
Microwave Synthesis : Another study highlights its synthesis via the Hantzsch condensation reaction under microwave irradiation, a technique that could offer more efficient production methods for these compounds (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis : The molecular structure of similar dihydropyridine derivatives has been characterized by X-ray diffraction analysis. Understanding the structure is vital for exploring potential pharmacological uses and how structural variations affect properties (Mahendra et al., 2004).
Potential Pharmacological Properties : The 1,4-dihydropyridine derivatives, to which Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs, are known for their calcium channel antagonist properties. Studies on similar compounds have revealed a correlation between molecular structure and pharmacological activity, such as their ability to inhibit calcium-dependent responses in smooth muscle (Triggle et al., 1980).
Antimicrobial Potential : Some 1,4-dihydropyridine derivatives have shown activity against pathogens like Aspergillus fumigatus and Candida albicans, indicating potential antimicrobial applications. Understanding the activities of these derivatives, including Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, could lead to the development of new antimicrobial agents (Chhillar et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDEFZXLVTHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346719 | |
| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
73257-47-3 | |
| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)











